1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The key steps may include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the nitrophenyl group via nitration.
- Condensation with hydrazides to form the carbohydrazide moiety.
- Amination to introduce the amino group on the oxadiazole ring.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The triazole and oxadiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted triazoles, oxadiazoles, and reduced amines.
Scientific Research Applications
Chemistry
- Used as intermediates in the synthesis of more complex molecules.
- Studied for their unique chemical properties and reactivity.
Biology
- Potential antimicrobial and antifungal agents.
- Investigated for their enzyme inhibition properties.
Medicine
- Explored as potential drug candidates for various diseases.
- Studied for their anti-inflammatory and anticancer activities.
Industry
- Used in the development of new materials with specific properties.
- Potential applications in agriculture as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific biological target. Generally, triazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-triazole derivatives with different substituents.
- Oxadiazole derivatives with varying functional groups.
- Carbohydrazide compounds with different aromatic rings.
Uniqueness
The unique combination of the triazole, oxadiazole, and nitrophenyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N9O4 |
---|---|
Molecular Weight |
385.34 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-2-methylpropylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H15N9O4/c1-8(2)7-17-19-15(25)11-12(9-4-3-5-10(6-9)24(26)27)23(22-18-11)14-13(16)20-28-21-14/h3-8H,1-2H3,(H2,16,20)(H,19,25)/b17-7+ |
InChI Key |
PSUOEWLQZBFXDZ-REZTVBANSA-N |
Isomeric SMILES |
CC(C)/C=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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